4-(2-Fluorophenyl)piperidine-4-carbonitrile chemical properties
4-(2-Fluorophenyl)piperidine-4-carbonitrile chemical properties
An In-Depth Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized piperidine derivative, it serves as a valuable molecular scaffold for the synthesis of novel therapeutic agents. This document details its core chemical and physical properties, proposes a robust synthetic pathway with mechanistic insights, and explores its reactivity. Furthermore, it discusses its potential applications in the development of central nervous system (CNS) agents and other therapeutics, drawing parallels with structurally related compounds. The guide concludes with essential safety, handling, and storage protocols, providing researchers and drug development professionals with the critical information needed to effectively and safely utilize this compound in a laboratory setting.
Molecular Identity and Physicochemical Properties
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a derivative of piperidine, featuring a 2-fluorophenyl group and a nitrile functional group at the C4 position. This unique substitution pattern imparts specific steric and electronic properties that are highly relevant for its interaction with biological targets.
Chemical Structure
The structure consists of a saturated six-membered nitrogen-containing ring (piperidine). The C4 carbon is quaternary, bonded to the nitrogen at C1, two adjacent ring carbons, the ipso-carbon of the 2-fluorophenyl ring, and the carbon of the nitrile group.
Caption: 2D Chemical Structure of 4-(2-Fluorophenyl)piperidine-4-carbonitrile.
Nomenclature and Identifiers
The systematic identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | PubChem |
| PubChem CID | 10774553 | [1] |
| Molecular Formula | C₁₂H₁₃FN₂ | [1] |
| CAS Number | 134541-01-6 | N/A |
| InChI | InChI=1S/C12H13FN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | [1] |
| SMILES | C1CNCC(C1)(C#N)C2=CC=CC=C2F | [1] |
Core Physicochemical Data
The following table summarizes key computed physicochemical properties which are predictive of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 216.25 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 37.9 Ų | [1] |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile is sparse, a robust and logical pathway can be proposed based on well-established reactions for creating α-aminonitriles, such as the Strecker synthesis. The following represents a viable, field-proven approach.
Proposed Synthetic Pathway
The synthesis initiates from the commercially available N-Boc-4-piperidone. The rationale for using the Boc-protected starting material is to prevent side reactions involving the piperidine nitrogen, which could otherwise act as a competing nucleophile. The key steps involve a modified Strecker reaction followed by deprotection.
Caption: Proposed synthetic workflow for 4-(2-Fluorophenyl)piperidine-4-carbonitrile.
Detailed Experimental Protocol
Step 1: Grignard Addition to N-Boc-4-piperidone
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Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: The solution is cooled to 0°C in an ice bath. A solution of 2-fluorophenylmagnesium bromide in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
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Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. The Boc group is stable under these conditions and prevents the acidic N-H from quenching the Grignard reagent.
-
-
Quenching: After complete addition, the reaction is stirred for an additional 2 hours at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Cyanation of the Tertiary Alcohol
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Setup: The crude N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine is dissolved in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
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Reaction: The solution is cooled to 0°C. Trimethylsilyl cyanide (TMSCN) is added, followed by the catalytic addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is allowed to warm to room temperature and stirred overnight.
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Causality: The Lewis acid activates the hydroxyl group, facilitating its departure as a good leaving group (OTMS). TMSCN then serves as the cyanide source, with the cyanide anion attacking the resulting tertiary carbocation to form the desired nitrile. This is a more controlled and safer alternative to using KCN/HCl.
-
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Boc Deprotection
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Setup: The purified N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.
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Reaction: The solution is stirred at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
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Causality: Strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, which decomposes into isobutylene and carbon dioxide, leaving the protonated piperidine nitrogen.
-
-
Isolation: The solvent and excess acid are removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralizing the salt with a base like sodium hydroxide and extracting it into an organic solvent.
Reactivity and Potential in Drug Discovery
The chemical architecture of 4-(2-Fluorophenyl)piperidine-4-carbonitrile offers multiple avenues for chemical modification and presents a promising core for developing new pharmaceuticals.
Chemical Reactivity
The molecule possesses two primary reactive sites: the secondary amine of the piperidine ring and the nitrile group.
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Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. This position is often modified in drug candidates to modulate properties like solubility, cell permeability, and target binding affinity.
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Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to a primary amine (aminomethyl group). Each of these transformations provides a new functional handle for further derivatization.
Significance in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[2][3] Its conformational flexibility allows it to present substituents in specific three-dimensional orientations, facilitating optimal interactions with enzyme active sites or receptor binding pockets. The introduction of a 2-fluorophenyl group can enhance metabolic stability by blocking potential sites of aromatic hydroxylation and can also modulate binding affinity through specific fluorine-protein interactions.
Potential Therapeutic Applications
Based on its structural motifs, 4-(2-Fluorophenyl)piperidine-4-carbonitrile is a logical precursor for several classes of therapeutic agents.
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CNS-Active Agents: Many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, which are investigated for treating conditions like depression and substance abuse, feature a substituted piperidine core.[4][5] The specific stereochemistry and substitution pattern on the piperidine and phenyl rings are crucial for achieving high affinity and selectivity.
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Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The nitrile group is a key pharmacophore in several DPP-4 inhibitors used for the treatment of type 2 diabetes.[6] The nitrile can form a covalent, yet reversible, bond with a serine residue in the enzyme's active site. This compound could serve as a starting point for novel DPP-4 inhibitors.
Caption: Logical relationships between the core scaffold and potential applications.
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for 4-(2-Fluorophenyl)piperidine-4-carbonitrile, a robust safety assessment can be extrapolated from structurally similar compounds, such as its 4-fluorophenyl isomer and the parent piperidine molecule.[7][8] A substance-specific risk assessment is mandatory before use.
Hazard Identification
The compound is expected to possess the following hazards based on its analogs:
| Hazard Class | GHS Statement | Source (Analog) |
| Skin Irritation | H315: Causes skin irritation | [7][9] |
| Eye Irritation | H319: Causes serious eye irritation | [7][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | [7][9] |
| Acute Oral Toxicity | (Potentially) H302: Harmful if swallowed | [10] |
Handling and Personal Protective Equipment (PPE)
All handling should be performed by technically qualified individuals in a well-ventilated area, preferably within a chemical fume hood.
Caption: Standard workflow for safely handling the chemical compound.
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Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7] Facilities should be equipped with an eyewash station and safety shower.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[7]
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator should be used.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage and Stability
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Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances such as strong oxidizing agents.
-
Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and light.
Conclusion
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a compound with significant untapped potential. Its physicochemical properties make it an attractive starting point for synthetic campaigns, and its structural features are highly relevant to modern drug discovery programs targeting CNS disorders and metabolic diseases. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely explore its utility in creating the next generation of therapeutic agents.
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Ohtsuka, T., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Retrieved from [Link]
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Abe, A., et al. (2010). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4572. Retrieved from [Link]
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Basile, T., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. ACS Chemical Neuroscience, 11(21), 3664-3681. Retrieved from [Link]
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